![molecular formula C20H29N3O2 B5917028 9-(4-morpholinylmethyl)-1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol](/img/structure/B5917028.png)
9-(4-morpholinylmethyl)-1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(4-morpholinylmethyl)-1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol, commonly known as MT-45, is a synthetic opioid analgesic that was first developed in the 1970s. It is a potent agonist of the μ-opioid receptor, which is primarily responsible for its analgesic effects. MT-45 has gained attention in recent years due to its potential use as a research tool in the study of opioid receptors and pain pathways.
Mechanism of Action
MT-45 exerts its effects by binding to the μ-opioid receptor, which is primarily responsible for mediating the analgesic effects of opioids. This binding results in the activation of the receptor and the subsequent inhibition of the release of neurotransmitters that are responsible for the transmission of pain signals. MT-45 also has some affinity for the δ-opioid receptor, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
MT-45 has been shown to produce analgesia in animal models of pain. It has also been shown to produce respiratory depression, sedation, and hypothermia. MT-45 has been shown to have a longer duration of action than other opioids, which may make it useful in the treatment of chronic pain.
Advantages and Limitations for Lab Experiments
One advantage of MT-45 is its potency as an agonist of the μ-opioid receptor, which makes it useful as a research tool in the study of opioid receptors and pain pathways. However, one limitation of MT-45 is its potential for abuse and dependence, which may limit its usefulness as a research tool. Additionally, the long duration of action of MT-45 may make it difficult to use in certain experimental paradigms.
Future Directions
There are several potential future directions for research involving MT-45. One area of interest is the development of new opioid receptor ligands based on the structure of MT-45. Another area of interest is the study of the effects of MT-45 on the central nervous system and its potential for the treatment of chronic pain. Finally, the potential for abuse and dependence associated with MT-45 highlights the need for further research into the development of safer and more effective opioid analgesics.
Synthesis Methods
The synthesis of MT-45 involves a multi-step process that begins with the reaction of 4-chlorobenzyl chloride with morpholine to form 4-(morpholinomethyl)chlorobenzene. This intermediate is then reacted with 1,3-diaminopropane to form the tricyclic structure of MT-45. Finally, the hydroxyl group is added to the molecule to form the final product.
Scientific Research Applications
MT-45 has been primarily used as a research tool in the study of opioid receptors and pain pathways. It has been shown to be a potent agonist of the μ-opioid receptor, which is responsible for mediating the analgesic effects of opioids. MT-45 has also been used in the study of the effects of opioids on the central nervous system and in the development of new opioid receptor ligands.
properties
IUPAC Name |
9-(morpholin-4-ylmethyl)-1-phenyl-3,6-diazatricyclo[4.3.1.13,8]undecan-9-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O2/c24-20(16-21-8-10-25-11-9-21)18-12-22-6-7-23(13-18)15-19(20,14-22)17-4-2-1-3-5-17/h1-5,18,24H,6-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYLCLHXIPKWGMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CC3CN1CC(C2)(C3(CN4CCOCC4)O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.